1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride
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Overview
Description
1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound belongs to the quinazoline class, which is known for its diverse biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, where an appropriate halide precursor is reacted with ethylenediamine.
Methylation: Methylation of the quinazoline core is achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and purification techniques.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Condensation: Condensation reactions are used to form the quinazoline core, often involving the reaction of anthranilic acid with formamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.
Substitution: Ethylenediamine, methyl iodide, and hydrochloric acid.
Condensation: Formamide, anthranilic acid, and acidic catalysts.
Major Products Formed:
Oxidation products include quinazoline derivatives with additional oxygen functionalities.
Reduction products include reduced quinazoline derivatives.
Substitution products include various substituted quinazolines.
Condensation products include the quinazoline core structure.
Scientific Research Applications
1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infections.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other quinazoline derivatives, such as methotrexate, gefitinib, and lapatinib.
Uniqueness: This compound may exhibit distinct biological activities, chemical properties, or therapeutic potential compared to its counterparts.
Properties
IUPAC Name |
1-(2-aminoethyl)-3-methylquinazoline-2,4-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16;/h2-5H,6-7,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJGNGIKZUAQIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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